molecular formula C11H21N3O2 B14596676 L-Prolyl-L-leucinamide CAS No. 60016-92-4

L-Prolyl-L-leucinamide

Cat. No.: B14596676
CAS No.: 60016-92-4
M. Wt: 227.30 g/mol
InChI Key: VVRCMYBORQSUTG-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Prolyl-L-leucinamide is a dipeptide compound composed of the amino acids L-proline and L-leucine. It is a derivative of amino acids and is often studied for its potential applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and unique properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Prolyl-L-leucinamide can be synthesized through classical peptide synthesis methods. One common approach involves the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The condensation of N-Boc-L-proline with L-leucine methyl ester in the presence of N,N’-dicyclohexylcarbodiimide (DCC) yields N-Boc-L-prolyl-L-leucine methyl ester. This intermediate can be further hydrolyzed to obtain this compound.

Industrial Production Methods

In industrial settings, the amidation of L-proline with ammonia in an organic solvent using biocatalysis is a scalable and efficient method . This process involves the use of immobilized enzymes to achieve high conversion rates and excellent optical purity of the product. The reaction is typically carried out in 2-methyl-2-butanol at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Substitution reactions can occur, particularly at the amide or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

L-Prolyl-L-leucinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may enhance the affinity of certain receptors for their ligands, thereby influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

L-Prolyl-L-leucinamide can be compared with other similar compounds such as:

These compounds share some structural similarities with this compound but differ in their specific properties and applications.

Properties

CAS No.

60016-92-4

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1

InChI Key

VVRCMYBORQSUTG-IUCAKERBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.